Methyl 3-fluoro-4-hydrazinylbenzoate
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Overview
Description
Methyl 3-fluoro-4-hydrazinylbenzoate: is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-fluoro-4-nitrobenzoate with hydrazine hydrate under reflux conditions. The nitro group is reduced to a hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-4-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-fluoro-4-hydrazinylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in hydrazine metabolism.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
- Methyl 4-fluoro-3-hydrazinylbenzoate
- Methyl 3-fluoro-4-nitrobenzoate
- Methyl 3-fluoro-4-aminobenzoate
Comparison: Methyl 3-fluoro-4-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, methyl 4-fluoro-3-hydrazinylbenzoate has a different substitution pattern, which can lead to variations in its chemical behavior and applications.
Properties
IUPAC Name |
methyl 3-fluoro-4-hydrazinylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBZEJFAHRPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883864-63-9 |
Source
|
Record name | methyl 3-fluoro-4-hydrazinylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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